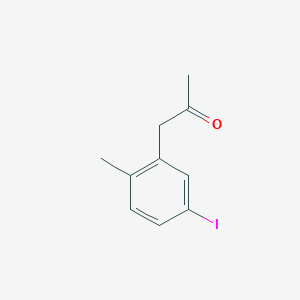![molecular formula C8H14FNO B14052491 [(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a compound characterized by its five-membered heterocyclic structure. This structure is commonly found in various bioactive natural products, including peptides, alkaloids, and nucleoside analogs. The presence of a fluorine atom in the molecule enhances its biological activity, making it a subject of interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine and fluorinated reagents.
Cyclization: The formation of the pyrrolizine ring is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The fluorine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different biological activities and properties .
科学的研究の応用
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
作用機序
The mechanism of action of [(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation, infection, and cell proliferation .
類似化合物との比較
Similar Compounds
- [(2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl]methanol
- [(2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a-yl]methanol
- [(2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a (5H)-yl]methanol
Uniqueness
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is unique due to its specific stereochemistry and the presence of the fluorine atom, which enhances its biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C8H14FNO |
|---|---|
分子量 |
159.20 g/mol |
IUPAC名 |
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7?,8-/m0/s1 |
InChIキー |
QAJRFPVPHUYVFE-MQWKRIRWSA-N |
異性体SMILES |
C1C[C@]2(CC(CN2C1)F)CO |
正規SMILES |
C1CC2(CC(CN2C1)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




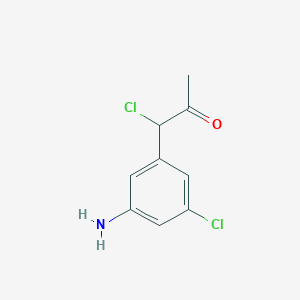
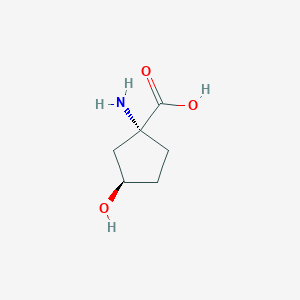

![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
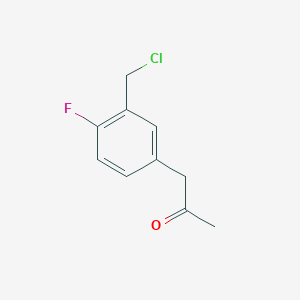


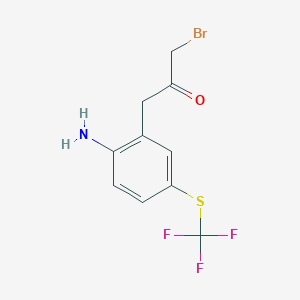

![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)

